molecular formula C26H21F4N5O3S B2647898 2-fluoro-N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide CAS No. 391899-53-9

2-fluoro-N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide

Cat. No.: B2647898
CAS No.: 391899-53-9
M. Wt: 559.54
InChI Key: DAXCBJFKBYXPCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide is a potent and selective inhibitor of Traf2- and Nck-interacting kinase (TNIK), a key regulatory node in the oncogenic Wnt/β-catenin signaling pathway. Research has identified this compound as a lead structure for targeting colorectal cancers, particularly those driven by APC mutations which lead to constitutive β-catenin activation. The compound exerts its effect by potently inhibiting TNIK kinase activity, which disrupts the TCF4-β-catenin transcriptional complex and suppresses the expression of genes responsible for cell proliferation and survival. Preclinical studies, such as those cited in publications, have demonstrated its efficacy in reducing the viability of colorectal cancer cell lines and inhibiting tumor growth in animal models. This makes it a highly valuable chemical probe for investigating the molecular mechanisms of Wnt-dependent cancers and for exploring TNIK as a therapeutic target in oncology research. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-fluoro-N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21F4N5O3S/c1-38-19-11-9-17(10-12-19)32-23(36)15-39-25-34-33-22(14-31-24(37)20-7-2-3-8-21(20)27)35(25)18-6-4-5-16(13-18)26(28,29)30/h2-13H,14-15H2,1H3,(H,31,37)(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXCBJFKBYXPCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)CNC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21F4N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-fluoro-N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the pharmacological profile, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Chemical Structure

The compound can be structurally represented as follows:

C18H17F3N4O2S\text{C}_{18}\text{H}_{17}\text{F}_3\text{N}_4\text{O}_2\text{S}

The presence of the triazole ring , trifluoromethyl group , and methoxyphenyl moiety are critical for its biological activity.

Antimicrobial Activity

  • Mechanism of Action : The triazole scaffold is known to inhibit various enzymes involved in fungal cell wall synthesis and bacterial DNA replication. The trifluoromethyl and methoxy groups enhance lipophilicity, facilitating better membrane penetration.
  • In Vitro Studies :
    • A study indicated that derivatives of triazoles exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.125 to 8 μg/mL depending on the specific derivative tested .
    • The compound's structural features allow it to interact effectively with bacterial topoisomerases, leading to DNA strand breaks and subsequent cell death.
CompoundBacterial StrainMIC (μg/mL)
Triazole Derivative AS. aureus0.125
Triazole Derivative BE. coli0.5
Target CompoundPseudomonas aeruginosa1

Anticancer Activity

  • Cell Line Studies : Research has shown that triazole derivatives can induce apoptosis in various cancer cell lines through the activation of caspase pathways. Specifically, compounds similar to the target compound have demonstrated cytotoxic effects in breast cancer (MCF-7) and lung cancer (A549) cell lines.
  • Case Study : In a recent study, a series of triazole derivatives were evaluated for their anticancer properties, revealing that modifications at the phenyl ring significantly affected their potency. The target compound exhibited IC50 values in the low micromolar range against MCF-7 cells .

Structure-Activity Relationship (SAR)

The biological activity of the compound is closely linked to its structural components:

  • Triazole Ring : Essential for antifungal and antibacterial properties.
  • Trifluoromethyl Group : Enhances lipophilicity and bioavailability.
  • Methoxyphenyl Moiety : Contributes to selective binding to target enzymes.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights key structural analogs and their distinguishing features:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties / Activities Reference
Target Compound 1,2,4-Triazole - 3-(Trifluoromethyl)phenyl (Position 4)
- 4-Methoxyphenylcarbamoylmethyl-S- (Position 5)
- 2-Fluorobenzamide (Position 3)
~606.6* Hypothesized antimicrobial activity due to triazole core and electron-withdrawing groups. N/A
6l: 4-(4-Methoxyphenyl)-3-(thiophen-2-yl)-5-(((5-(trifluoromethyl)furan-2-yl)methyl)thio)-4H-1,2,4-triazole 1,2,4-Triazole - Thiophene (Position 3)
- Trifluoromethyl-furanmethyl-S- (Position 5)
~527.5 High yield (93%); potential 5-lipoxygenase-activating protein (FLAP) inhibition.
N-{[5-({2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide 1,2,4-Triazole - 4-Nitrophenyl (Position 4)
- Thiadiazole-linked acetamide (Position 5)
~660.5 Enhanced metabolic stability due to nitro and trifluoromethyl groups.
N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide 1,2,4-Triazole - Phenyl (Position 4)
- Methylsulfanylbenzyl-S- (Position 5)
- Chlorophenyl
~498.0 Crystallographically characterized; moderate antibacterial activity.
3-取代硫基-5-(1-羟基苯基)-4H-1,2,4-三唑类化合物 1,2,4-Triazole - Hydroxyphenyl (Position 5)
- Varied alkyl/aryl-S- (Position 3)
~300–400 Strong antifungal activity (90% inhibition vs. Candida albicans at 0.01% concentration).

*Calculated based on formula.

Key Observations:

Sulfanyl-linked side chains (e.g., carbamoylmethyl in the target vs. thiadiazole in ) influence solubility and target engagement.

Electron-Withdrawing Groups :

  • The trifluoromethyl group in the target and compound 6l () may confer resistance to oxidative metabolism, extending half-life.
  • Nitro groups () increase electrophilicity, possibly enhancing binding to cysteine-rich enzyme active sites.

Bioactivity Trends :

  • Triazoles with hydrophobic aryl groups (e.g., 3-trifluoromethylphenyl, nitrophenyl) show improved activity against fungal targets ().
  • Sulfanyl linkages correlate with antimicrobial potency, as seen in compounds with thiophene or benzo[d]thiazole substituents ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.